molecular formula C18H21N3O2 B11549356 N'-[(1E)-1-(4-Methoxyphenyl)ethylidene]-2-[(2-methylphenyl)amino]acetohydrazide

N'-[(1E)-1-(4-Methoxyphenyl)ethylidene]-2-[(2-methylphenyl)amino]acetohydrazide

Cat. No.: B11549356
M. Wt: 311.4 g/mol
InChI Key: GXGGJBPXQWZSMJ-XSFVSMFZSA-N
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Description

N’-[(1E)-1-(4-Methoxyphenyl)ethylidene]-2-[(2-methylphenyl)amino]acetohydrazide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hydrazide functional group, which is often involved in the formation of Schiff bases, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(4-Methoxyphenyl)ethylidene]-2-[(2-methylphenyl)amino]acetohydrazide typically involves the condensation reaction between 4-methoxyacetophenone and 2-methylphenylhydrazine. The reaction is usually carried out in the presence of an acid catalyst, such as glacial acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(4-Methoxyphenyl)ethylidene]-2-[(2-methylphenyl)amino]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

N’-[(1E)-1-(4-Methoxyphenyl)ethylidene]-2-[(2-methylphenyl)amino]acetohydrazide has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(4-Methoxyphenyl)ethylidene]-2-[(2-methylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazide group can form covalent bonds with active site residues, leading to enzyme inhibition. Additionally, the aromatic rings may participate in π-π stacking interactions with aromatic amino acids in proteins, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1E)-1-(4-Biphenylyl)ethylidene]-2-[(2-methylphenyl)amino]acetohydrazide
  • N’-[(1E)-1-(4-Bromophenyl)ethylidene]-2-[(2-methylphenyl)amino]acetohydrazide
  • N’-[(E)-1-(4-Hydroxy-3-methoxyphenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Uniqueness

N’-[(1E)-1-(4-Methoxyphenyl)ethylidene]-2-[(2-methylphenyl)amino]acetohydrazide is unique due to its specific substitution pattern on the aromatic rings, which can influence its reactivity and interaction with biological targets. The presence of the methoxy group enhances its electron-donating properties, making it more reactive in electrophilic substitution reactions compared to its analogs.

Properties

Molecular Formula

C18H21N3O2

Molecular Weight

311.4 g/mol

IUPAC Name

N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-2-(2-methylanilino)acetamide

InChI

InChI=1S/C18H21N3O2/c1-13-6-4-5-7-17(13)19-12-18(22)21-20-14(2)15-8-10-16(23-3)11-9-15/h4-11,19H,12H2,1-3H3,(H,21,22)/b20-14+

InChI Key

GXGGJBPXQWZSMJ-XSFVSMFZSA-N

Isomeric SMILES

CC1=CC=CC=C1NCC(=O)N/N=C(\C)/C2=CC=C(C=C2)OC

Canonical SMILES

CC1=CC=CC=C1NCC(=O)NN=C(C)C2=CC=C(C=C2)OC

Origin of Product

United States

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